molecular formula C6H9N3O3 B14032875 Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate CAS No. 137654-45-6

Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate

Cat. No.: B14032875
CAS No.: 137654-45-6
M. Wt: 171.15 g/mol
InChI Key: IQGGFFROJMZSSH-UHFFFAOYSA-N
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Description

Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate is a high-value chemical reagent featuring the 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. The 1,2,4-oxadiazole ring is recognized as a bioisostere for esters and carboxamides, which can enhance metabolic stability in lead compounds . Researchers are increasingly exploring 1,2,4-oxadiazoles for their broad biological activities . This compound is well-suited for constructing novel molecular hybrids. Its structural features make it a valuable precursor in designing small molecules that can be evaluated against various biological targets. A specific, closely related analogue, ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate (CAS# 3966-96-9), has a documented molecular formula of C6H9N3O3 and a molecular weight of 171.154 g/mol , highlighting the properties of this chemical family. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

137654-45-6

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate

InChI

InChI=1S/C6H9N3O3/c1-2-11-5(10)3-4-8-6(7)9-12-4/h2-3H2,1H3,(H2,7,9)

InChI Key

IQGGFFROJMZSSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NO1)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a two-step approach:

  • Step 1: Preparation of the amidoxime intermediate.
  • Step 2: Cyclization of the amidoxime with an appropriate acylating agent to form the 1,2,4-oxadiazole ring.

This approach leverages the nucleophilic character of the amidoxime hydroxyl group and the electrophilicity of acyl chlorides, anhydrides, or orthoesters to induce ring closure.

Preparation of Amidoxime Intermediate

The amidoxime precursor is typically synthesized by reacting the corresponding nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium hydroxide, often in an aqueous or alcoholic medium. This reaction converts the nitrile group into the amidoxime functional group (-C(=NOH)NH2), which is crucial for subsequent cyclization.

Cyclization to Form the 1,2,4-Oxadiazole Ring

The amidoxime intermediate undergoes cyclization via reaction with acylating agents such as acid anhydrides, acid chlorides, or orthoesters under heating conditions. The reaction conditions vary depending on the reagents and solvent system but generally involve:

  • Heating the amidoxime with the acylating agent in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
  • Use of bases like triethylamine to facilitate the reaction.
  • Reaction temperatures typically range from room temperature up to 90 °C.
  • Reaction times from 0.5 to 24 hours depending on the substrate and conditions.

Microwave-assisted synthesis and solvent-free conditions have also been reported to improve yields and reduce reaction times.

Specific Method for this compound

A representative synthesis involves the following:

  • Starting from ethyl cyanoacetate, the nitrile is converted to the corresponding amidoxime by treatment with hydroxylamine hydrochloride in ethanol with sodium carbonate.
  • The amidoxime is then reacted with acetic anhydride or ethyl chloroformate in DMSO at 80–90 °C for 18–24 hours to induce cyclization, yielding this compound.
  • The product is isolated by precipitation or extraction, followed by purification via recrystallization.

This method benefits from mild conditions and good yields, typically in the range of 70–85%.

Data Tables and Research Outcomes

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Amidoxime formation Hydroxylamine hydrochloride, Na2CO3, EtOH 25–60 3–6 80–90 Aqueous/ethanol medium
Cyclization Acetic anhydride or ethyl chloroformate, DMSO, triethylamine 80–90 18–24 70–85 Polar aprotic solvent preferred

Spectroscopic and Physical Data

Parameter Data Method
Melting point Approximately 150–155 °C Differential Scanning Calorimetry (DSC)
1H NMR (DMSO-d6) δ 8.0–8.5 ppm (NH2), δ 4.2 ppm (CH2), δ 1.3 ppm (CH3) Proton Nuclear Magnetic Resonance
IR Spectroscopy Strong absorption near 1650–1700 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (NH2) Infrared Spectroscopy
Elemental Analysis C, H, N within ±0.4% of theoretical values Combustion Analysis

Research Outcomes and Observations

  • The amidoxime intermediate can be efficiently converted to the 1,2,4-oxadiazole ring with high selectivity and minimal side reactions when the reaction is conducted in DMSO with appropriate acylating agents.
  • Microwave-assisted cyclization has been shown to reduce reaction times significantly without compromising yields.
  • The 1,2,4-oxadiazole ring in this compound confers stability and potential bioactivity, making it a valuable scaffold in drug design.
  • The use of DMSO as a solvent enhances solubility of intermediates and facilitates smooth cyclization.
  • Purification is straightforward due to the crystalline nature of the product.

Analysis of Preparation Methods

Advantages

  • The amidoxime cyclization approach is versatile and applicable to a wide range of substrates.
  • Mild reaction conditions preserve sensitive functional groups.
  • Good yields and purity are achievable.
  • The method allows for structural modifications by varying the acylating agents.

Limitations

  • Some acylating agents may require careful handling due to moisture sensitivity.
  • Reaction times can be relatively long (up to 24 hours) without microwave assistance.
  • Scale-up may require optimization of solvent volumes and temperature control.

Alternative Approaches

  • Microwave-assisted synthesis offers faster reaction times.
  • Solvent-free or solid-supported reactions have been reported to improve environmental sustainability.
  • Use of other cyclization agents such as carbonyldiimidazole or orthoesters can provide alternative routes with different reaction profiles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It has gained interest in medicinal chemistry and materials science because of its unique chemical properties and potential biological activities. The molecular formula of this compound is C₆H₉N₃O₃, and its molecular weight is approximately 171.15 g/mol. The compound includes an ethyl acetate moiety attached to the oxadiazole ring, which contributes to its reactivity and functionality in synthetic applications.

Applications

  • Medicinal Chemistry this compound serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects against infections. Research indicates that it exhibits significant biological activities, with studies exploring its potential antimicrobial and anticancer properties. Compounds containing the oxadiazole ring may modulate enzyme activity and interact with specific biological targets, potentially leading to therapeutic effects in treating various diseases.
  • Enzyme Activity Modulation The interactions of this compound with biological systems suggest its potential as a modulator of enzyme activity. The presence of the amino group enables hydrogen bonding interactions with target proteins or enzymes, influencing their function and potentially leading to therapeutic outcomes. Further research is needed to elucidate specific interaction mechanisms and pathways involved.

Structural Similarities and Distinctions

Mechanism of Action

The mechanism of action of ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets. The oxadiazole ring can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-nitro-1,2,4-oxadiazol-5-yl)acetate
  • Ethyl 2-(3-hydroxy-1,2,4-oxadiazol-5-yl)acetate
  • Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate

Uniqueness

Ethyl 2-(3-amino-1,2,4-oxadiazol-5-yl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Biological Activity

Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carboxylic acid derivatives under controlled conditions to yield the oxadiazole ring structure. This compound can be synthesized through various methods, including one-pot reactions that streamline the process while maintaining high yields.

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Preliminary studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has shown potent activity against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) suggesting its potential as a novel antimicrobial agent .

Pathogen MIC (µg/mL)
Staphylococcus aureus4
Enterococcus faecalis8
Escherichia coli16

2. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have reported its effectiveness against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve modulation of enzyme activities and induction of apoptosis in cancer cells .

Cell Line IC50 (µM)
MCF-715
HeLa20

The biological activity of this compound is largely attributed to its structural features that allow for hydrogen bonding interactions with target proteins or enzymes. The presence of the amino group enhances its ability to modulate enzyme activities, which is crucial in both antimicrobial and anticancer mechanisms .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .
  • Cytotoxicity in Cancer Models : In vitro assays showed that this compound induced cell cycle arrest and apoptosis in MCF-7 cells through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (3-amino-1,2,4-oxadiazol-5-yl)acetate, and what experimental parameters influence yield?

  • The compound can be synthesized via Gewald reactions using (1,2,4-oxadiazol-5-yl)acetonitriles and carbonyl compounds (e.g., ethyl 3-oxobutanoate or cyclohexanone) under optimized conditions. Key parameters include reaction temperature (90–100°C), solvent choice (ethanol or THF), and catalyst (e.g., triethylamine or KOH). Yields are typically moderate (60–70%) but depend on substituent effects on the oxadiazole ring, which may sterically hinder Knoevenagel condensation .
  • Methodological Tip : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm product identity via 1H^1H-NMR (characteristic peaks: ester –COOCH2_2CH3_3 at δ 1.2–1.4 ppm, oxadiazole NH2_2 at δ 5.5–6.0 ppm) .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

  • High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) is ideal for assessing purity. For structural confirmation, use 13C^{13}C-NMR to resolve carbonyl (C=O, ~165–170 ppm) and oxadiazole (C=N, ~155–160 ppm) signals. Mass spectrometry (ESI-MS) should show [M+H]+^+ peaks consistent with the molecular formula C7_7H10_{10}N4_4O3_3 (calc. 198.07 g/mol) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., tautomerization or side-chain oxidation) impact the stability of this compound during storage?

  • The 3-amino group on the oxadiazole ring may undergo tautomerization (e.g., imine-enamine equilibria), altering reactivity. Stabilize the compound by storing it under inert gas (N2_2) at –20°C in anhydrous DMSO or ethanol. Monitor degradation via periodic 1H^1H-NMR and IR spectroscopy (NH stretching at 3300–3400 cm1^{-1}) .
  • Contradiction Alert : Some studies report higher stability in ethyl acetate solutions, while others note hydrolysis in polar solvents. Resolve discrepancies by conducting accelerated stability tests (40°C/75% RH) with LC-MS tracking .

Q. What strategies mitigate low yields in the cyclocondensation step of oxadiazole ring formation?

  • Low yields often arise from incomplete dehydration or competing side reactions. Improve efficiency by:

  • Using molecular sieves (3Å) to absorb water and shift equilibrium.
  • Optimizing stoichiometry (e.g., 1.2:1 molar ratio of nitrile to carbonyl component).
  • Employing microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics .
    • Case Study : A 63% yield was achieved for a related oxadiazole derivative using ethyl acetate recrystallization after refluxing in THF/water .

Q. How can researchers resolve contradictory bioactivity data for this compound in kinase inhibition assays?

  • Contradictions may stem from assay conditions (e.g., ATP concentration, buffer pH) or impurity interference. Standardize protocols by:

  • Pre-purifying the compound via preparative HPLC (≥98% purity).
  • Validating kinase inhibition using orthogonal methods (e.g., SPR vs. luminescence assays).
  • Testing metabolite stability (e.g., ester hydrolysis to carboxylic acid derivatives) .

Methodological Challenges

Q. What are the limitations of X-ray crystallography for characterizing this compound, and how can they be addressed?

  • Challenges include poor crystal growth due to flexible ester chains. Improve crystallization by:

  • Using mixed solvents (ethyl acetate/hexane, 1:3 v/v).
  • Co-crystallizing with heavy atoms (e.g., PtCl4_4) for phasing.
  • Applying SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution restraints .

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns, and how can researchers interpret them?

  • Splitting may arise from rotameric equilibria of the ethyl ester group or hydrogen bonding with the oxadiazole NH2_2. Use variable-temperature NMR (VT-NMR) to slow exchange processes. For example, cooling to –40°C in CD2_2Cl2_2 can resolve overlapping peaks .

Pharmacological Applications

Q. What evidence supports the potential of this compound as a kinase inhibitor or anticancer agent?

  • Structural analogs (e.g., 3-methyl-1,2,4-oxadiazole derivatives) show activity against sphingosine kinase 1 (SK1) and PDGFRβ , with IC50_{50} values <1 µM. Key interactions include hydrogen bonding between the oxadiazole NH2_2 and kinase active-site residues. Validate via molecular docking (AutoDock Vina) and cellular assays (e.g., apoptosis in MCF-7 cells) .

Q. How does the 1,2,4-oxadiazole ring influence the compound’s pharmacokinetic properties?

  • The oxadiazole ring enhances metabolic stability by resisting CYP450 oxidation. However, the ester group may undergo rapid hydrolysis in vivo. Address this by synthesizing prodrugs (e.g., methyl ester analogs) or PEGylated derivatives to prolong half-life .

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